2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse pharmacological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under specific conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit certain enzymes involved in the growth of cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyridine
- 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyridazine
Uniqueness
2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features and the presence of both methoxybenzyl and pyridyl groups. These features contribute to its distinct pharmacological profile and make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H15N5O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N5O/c1-24-14-7-5-13(6-8-14)12-17-21-18-20-11-9-16(23(18)22-17)15-4-2-3-10-19-15/h2-11H,12H2,1H3 |
InChI Key |
ZCFNAXKIRPPPLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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